molecular formula C23H26N2O2S B2594812 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 862825-75-0

2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2594812
CAS No.: 862825-75-0
M. Wt: 394.53
InChI Key: YPGAQNJCGCWFII-UHFFFAOYSA-N
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Description

2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H26N2O2S and its molecular weight is 394.53. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Molecular Structure

The compound has been involved in studies related to the synthesis of various organic molecules. For example, it is used in the Claisen—Eschenmoser reaction for producing hydroxymethylbenzofurans and indoles, demonstrating its role in constructing complex organic structures (Mukhanova et al., 2007). Furthermore, compounds similar to this have been synthesized and characterized by various spectroscopic methods, indicating the relevance of this compound in the field of synthetic organic chemistry (Skladchikov et al., 2013).

Biological Activity and Therapeutic Potential

Various derivatives of the compound have been synthesized and tested for their biological activities. Some derivatives have shown promising results in antimicrobial and antioxidant screenings. For instance, compounds with structures similar to 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide have been reported to exhibit significant antimicrobial activity against various bacteria and fungi, as well as notable antioxidant properties (Naraboli & Biradar, 2017). Additionally, similar compounds have been investigated for their anticancer activities, highlighting the therapeutic potential of this class of compounds (Karaburun et al., 2018).

Safety and Hazards

The safety and hazards of this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-17-6-4-7-18(12-17)14-25-15-22(20-9-2-3-10-21(20)25)28-16-23(26)24-13-19-8-5-11-27-19/h2-4,6-7,9-10,12,15,19H,5,8,11,13-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGAQNJCGCWFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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